

Spectroscopic Data of 3,5-Dichloropyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloropyrazine-2-carboxamide

Cat. No.: B1358749

[Get Quote](#)

Introduction

3,5-Dichloropyrazine-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine, a class of compounds known for their diverse biological activities, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents.^[1] The precise elucidation of its molecular structure is paramount for its application in synthetic chemistry and for understanding its potential interactions with biological targets. This technical guide provides an in-depth analysis of the spectroscopic data of **3,5-Dichloropyrazine-2-carboxamide**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While complete, experimentally verified spectra for this specific molecule are not readily available in the public domain, this guide will leverage data from closely related analogs and established spectroscopic principles to provide a comprehensive and predictive analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of **3,5-Dichloropyrazine-2-carboxamide** is characterized by a pyrazine ring substituted with two chlorine atoms and a carboxamide group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of **3,5-Dichloropyrazine-2-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **3,5-Dichloropyrazine-2-carboxamide** is predicted to be relatively simple, exhibiting signals for the aromatic proton on the pyrazine ring and the protons of the amide group.

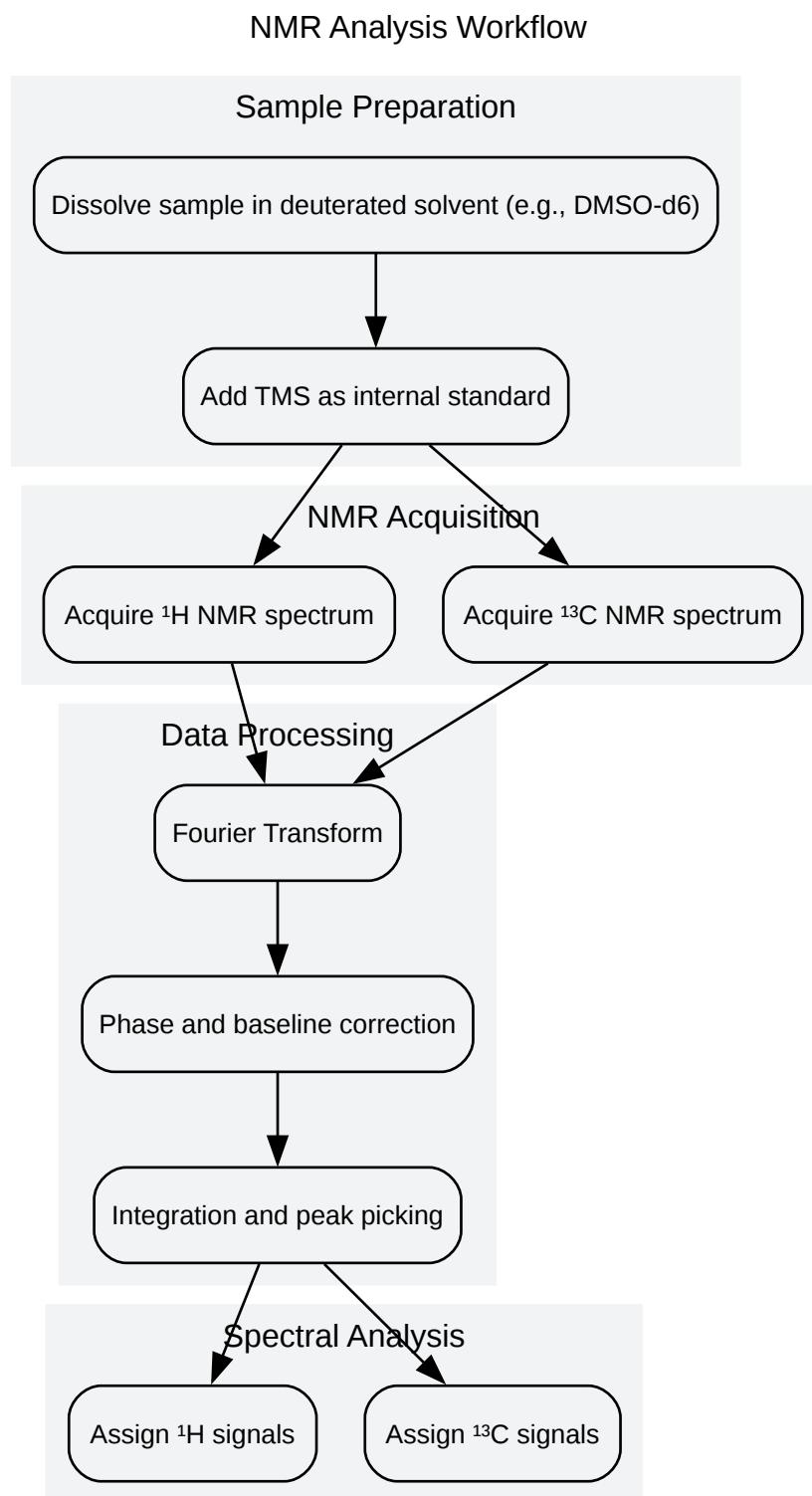
Predicted ¹H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.7 - 8.9	Singlet	1H	Pyrazine C-H
~7.5 - 8.0	Broad Singlet	1H	Amide N-H
~7.0 - 7.5	Broad Singlet	1H	Amide N-H

Rationale and Field Insights:

- Pyrazine Proton: The single proton on the pyrazine ring is expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is predicted to be in the downfield region (δ 8.7 - 8.9 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms in the aromatic ring. This prediction is supported by the experimental data for the closely related precursor, 3,5-Dichloropyrazine-2-carboxylic acid, which shows a singlet at δ 8.9 ppm in DMSO-d6.[\[2\]](#)
- Amide Protons: The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The broadness of these signals is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy


The proton-decoupled ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data

Chemical Shift (δ) (ppm)	Assignment
~165 - 168	C=O (Amide)
~150 - 152	Pyrazine C-Cl
~148 - 150	Pyrazine C-Cl
~145 - 147	Pyrazine C-CONH ₂
~132 - 135	Pyrazine C-H

Rationale and Field Insights:

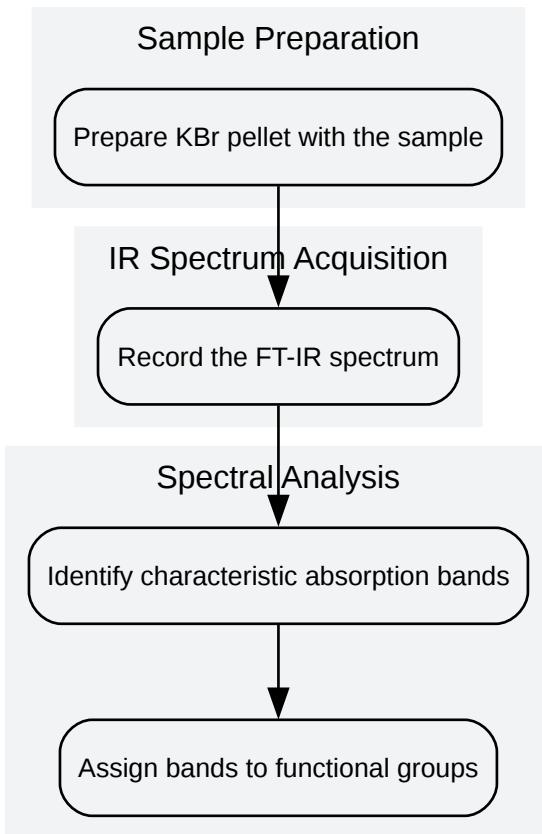
- **Carbonyl Carbon:** The carbon of the amide carbonyl group is expected to resonate at the lowest field (~165 - 168 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
- **Pyrazine Carbons:** The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents. The carbons bearing the electronegative chlorine atoms (C-3 and C-5) are expected to be significantly deshielded and appear in the range of δ 148 - 152 ppm. The carbon attached to the carboxamide group (C-2) will also be in a similar downfield region. The carbon atom bonded to the hydrogen (C-6) is predicted to be the most shielded of the ring carbons, appearing around δ 132 - 135 ppm.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.


Predicted IR Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400 and ~3200	N-H stretch	Primary Amide
~3100 - 3000	C-H stretch	Aromatic
~1680 - 1650	C=O stretch	Amide (Amide I band)
~1620 - 1580	N-H bend	Primary Amide (Amide II band)
~1550 - 1450	C=C and C=N stretch	Aromatic Ring
~800 - 700	C-Cl stretch	Aryl Halide

Rationale and Field Insights:

- **Amide Group:** The primary amide group will give rise to several characteristic bands. Two distinct peaks are expected in the N-H stretching region (~3400 and ~3200 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations. The strong C=O stretching vibration (Amide I band) is anticipated around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1620-1580 cm⁻¹ region.[3][4]
- **Aromatic Ring:** The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine ring will produce a series of bands in the 1550-1450 cm⁻¹ region.
- **C-Cl Bonds:** The C-Cl stretching vibrations for aryl chlorides typically appear in the 800-700 cm⁻¹ region.

IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for FT-IR analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dichloropyrazine-2-carboxamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Spectrum Acquisition: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectroscopic analysis of **3,5-Dichloropyrazine-2-carboxamide**, as predicted from foundational principles and data from analogous structures, reveals a distinct set of NMR and IR features. The ^1H NMR is expected to show a single aromatic proton and two amide protons. The ^{13}C NMR will be characterized by signals for the five unique carbon atoms, including the amide carbonyl. The IR spectrum will be dominated by the characteristic absorptions of the primary amide and the dichlorinated pyrazine ring. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichloropyrazine-2-carboxamide | C5H3Cl2N3O | CID 22665521 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloropyrazine-2-carboxamide | 312736-49-5 [chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of 3,5-Dichloropyrazine-2-carboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358749#spectroscopic-data-of-3-5-dichloropyrazine-2-carboxamide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com